3-Nitropropanol

Übersicht

Beschreibung

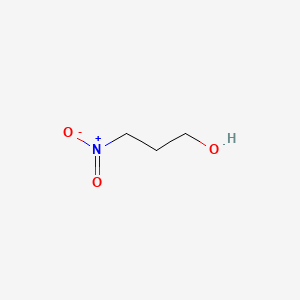

3-Nitropropanol is an organic compound with the chemical formula C₃H₇NO₃. It is a colorless to pale yellow liquid that is soluble in water and most organic solvents. This compound is known for its strong oxidation properties and is used in various chemical syntheses and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Nitropropanol can be synthesized through the nitration of propanol. The typical procedure involves the reaction of propanol with nitric acid. After the reaction, the product is purified by distillation to obtain this compound .

Another method involves the reduction of 3-nitropropanal. In this process, 3-nitropropanal is reduced using sodium borohydride in methanol at -20°C. The reaction mixture is then neutralized and extracted to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the nitration route due to its simplicity and cost-effectiveness. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitropropanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-nitropropanoic acid.

Reduction: It can be reduced to form 3-aminopropanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: 3-Nitropropanoic acid.

Reduction: 3-Aminopropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

3-Nitropropanol acts primarily as an inhibitor of mitochondrial complex II (succinate dehydrogenase) and methyl coenzyme M reductase. Its inhibition disrupts the citric acid cycle and electron transport chain, leading to reduced ATP synthesis and increased oxidative stress within cells. This compound is notable for its strong oxidation properties, making it a valuable intermediate in organic synthesis.

Key Mechanisms

- Inhibition of Succinate Dehydrogenase : Leads to decreased ATP production.

- Oxidative Stress Induction : Increases reactive oxygen species (ROS), contributing to neurotoxicity and cellular damage.

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : Used to prepare various chemical compounds through oxidation and reduction reactions.

2. Biology

- Cellular Metabolism Studies : Investigated for its effects on mitochondrial function and energy metabolism.

3. Medicine

- Neurotoxicity Research : Explored for its role in neurodegenerative diseases due to its mitochondrial inhibitory effects.

4. Industry

- Fuel Additive : Enhances combustion efficiency in various fuel applications.

Case Study 1: Neurotoxicity and Mitochondrial Dysfunction

A study examined the effects of this compound on neuronal cells, revealing that exposure led to significant degeneration of GABAergic neurons. The study found that high doses resulted in motor impairments due to impaired energy metabolism and increased oxidative stress.

Case Study 2: Methane Mitigation in Ruminants

Research conducted on dairy cattle demonstrated that dietary inclusion of this compound reduced enteric methane emissions by approximately 30%. The efficacy was positively correlated with dosage, indicating potential for environmental sustainability in livestock management .

Table 1: Toxicity Comparison of Nitro Compounds

| Compound | Toxicity Level | Mechanism of Action |

|---|---|---|

| This compound | Low | Inhibition of succinate dehydrogenase |

| 3-Nitropropionic Acid | High | Inhibition of ATP production |

| General Nitrotoxins | Variable | Methemoglobinemia, metabolic disruption |

Table 2: Effects on Methane Production in Ruminants

| Dosage (mg/kg DM) | Methane Reduction (%) | Animal Type |

|---|---|---|

| 80 | 20 | Beef Cattle |

| 100 | 25 | Dairy Cattle |

| 200 | 30 | Dairy Cattle |

Wirkmechanismus

3-Nitropropanol exerts its effects primarily through the inhibition of succinate dehydrogenase, an enzyme in the mitochondrial electron transport chain. This inhibition leads to a decrease in ATP production, resulting in cellular energy deficiency and oxidative stress. The compound also induces the production of free radicals, contributing to cellular damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Nitropropanoic acid: Similar in structure but differs in its acidic properties.

3-Nitropropanal: An aldehyde derivative that can be reduced to 3-Nitropropanol.

2-Nitroethanol: A similar nitro compound with different reactivity and applications .

Uniqueness

This compound is unique due to its strong oxidation properties and its ability to act as an intermediate in various chemical syntheses. Its applications in both scientific research and industrial processes highlight its versatility and importance .

Biologische Aktivität

3-Nitropropanol (3-NPOH) is an organic compound that has garnered attention due to its biological activity, particularly in the context of toxicity and metabolism in various organisms. This article provides a detailed examination of the biological effects, mechanisms of action, and detoxification processes associated with this compound, supported by case studies and research findings.

Overview of Biological Activity

This compound is primarily recognized for its toxicological implications, particularly in livestock. It occurs naturally in certain plants, notably those in the Astragalus genus, where it is present alongside 3-nitropropionic acid (3-NPA). Both compounds are classified as nitrotoxins and are known to disrupt cellular metabolism by inhibiting key enzymatic processes.

The primary mechanism through which 3-NPOH exerts its biological effects is through the irreversible inhibition of succinate dehydrogenase, a critical enzyme in the citric acid cycle. This inhibition leads to a significant reduction in ATP production, ultimately resulting in cellular energy depletion and metabolic dysfunction .

Moreover, 3-NPOH can cause nitrite oxidation of hemoglobin, leading to methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues .

Toxicity Profiles

The toxicity of this compound varies depending on the exposure route and concentration. In mammals, it is not inherently toxic but is metabolized into 3-NPA by hepatic alcohol dehydrogenase. This conversion is crucial as 3-NPA is significantly more toxic than its precursor .

Table 1: Toxicity Comparison of Nitro Compounds

| Compound | Toxicity Level | Mechanism of Action |

|---|---|---|

| This compound | Low | Inhibition of succinate dehydrogenase |

| 3-Nitropropionic Acid | High | Inhibition of ATP production |

| Nitrotoxins (General) | Variable | Methemoglobinemia, metabolic disruption |

Metabolic Pathways

The metabolism of 3-NPOH involves microbial action in the rumen of herbivores. Specific bacteria such as Denitrobacterium detoxificans play a pivotal role in detoxifying nitrocompounds by metabolizing them into less harmful forms . The dietary composition can significantly influence the efficiency of this detoxification process.

Case Studies

Case Study 1: Livestock Poisoning Incidents

Numerous incidents have been reported where livestock consuming forage contaminated with this compound suffered from acute poisoning. Symptoms included respiratory distress and neurological impairment due to the disruption of cellular respiration caused by nitrotoxin accumulation. Research indicates that dietary modifications can enhance the detoxification capacity of ruminal microbes, thereby reducing toxicity risks .

Case Study 2: Analytical Methods for Detection

A study developed a high-performance liquid chromatography (HPLC) method for detecting both 3-NPOH and 3-NPA in plant materials. This method demonstrated high efficiency and sensitivity, allowing for better monitoring of these compounds in agricultural settings to prevent livestock poisoning .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Microbial Metabolism : Enhanced detoxification through dietary manipulation was observed, suggesting that specific feed additives could promote the growth of nitrotoxin-degrading bacteria in the rumen .

- Analytical Advances : The development of robust analytical techniques has facilitated better understanding and quantification of nitrotoxins in forages, aiding in risk assessment for livestock producers .

Eigenschaften

IUPAC Name |

3-nitropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c5-3-1-2-4(6)7/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISPKQZWSIMXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179852 | |

| Record name | 3-Nitro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25182-84-7 | |

| Record name | 3-Nitro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25182-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitropropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9284XW200I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of toxicity for 3-Nitropropanol?

A1: While this compound itself is not acutely toxic, it is metabolized in mammals to 3-Nitropropionic acid. [, , ] 3-Nitropropionic acid is a potent and irreversible inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain responsible for energy (ATP) production. [, ] This inhibition disrupts cellular energy metabolism, leading to cell damage and potentially death. []

Q2: Can the ruminal degradation of this compound be enhanced?

A2: Yes, research has shown that dietary manipulations can enhance ruminal this compound degradation. [, ] For instance, supplementation with nitroethane, a less toxic analog, has been shown to increase the rate of this compound degradation by ruminal bacteria. [] This suggests the possibility of inducing or enriching specific ruminal bacteria, like Denitrobacterium detoxificans, that are highly effective in detoxifying these compounds. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H7NO3, and its molecular weight is 105.09 g/mol. []

Q4: What are the spectroscopic characteristics of this compound?

A4: While the provided research excerpts do not delve into detailed spectroscopic analysis, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods can provide information on the compound's structure and functional groups.

Q5: Are there alternative compounds with similar biological activity but lower toxicity?

A5: The research highlights nitroethane as a potential alternative to this compound. [, ] It exhibits a similar ability to enhance the degradation of this compound by ruminal microbes while being significantly less toxic to mammals. [, ] Further research is needed to explore other potential substitutes and their efficacy.

Q6: What analytical methods are commonly used to quantify this compound and 3-Nitropropionic acid?

A6: Several analytical methods are employed to measure these compounds, including:

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV), allows for the separation and quantification of 3-Nitropropionic acid and this compound in various matrices, such as plant material or plasma. [, ]

- Gas Chromatography (GC): GC methods, often coupled with electron capture detection (GC-ECD), have been used to determine this compound levels, especially in plant tissues. []

Q7: What are the implications of this compound's presence in forage crops for livestock?

A7: this compound, often found in plants as glycosides, poses a risk to livestock, particularly those without efficient ruminal detoxification mechanisms. [, , , ] Consumption of forages containing significant amounts of this compound can lead to poisoning, characterized by symptoms like decreased growth, neurological problems, and even death. [, ]

Q8: What research has been conducted on mitigating the negative impacts of this compound in livestock?

A8: Research efforts have focused on understanding and manipulating ruminal metabolism to enhance detoxification. [, , ] Strategies include dietary modifications, like supplementation with nitroethane or high-protein feeds, to promote the growth and activity of this compound-degrading bacteria in the rumen. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.